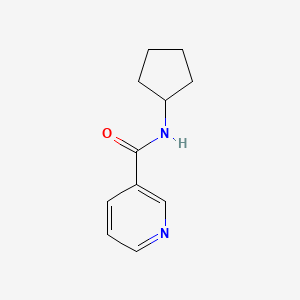

N-cyclopentylpyridine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNNWJTVVPKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclopentylpyridine 3 Carboxamide

Retrosynthetic Analysis of N-Cyclopentylpyridine-3-Carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical and common disconnection is at the amide C-N bond. This disconnection reveals the two primary synthons: a pyridine-3-carbonyl cation equivalent and a cyclopentyl amine anion equivalent. These correspond to readily available chemical precursors.

Primary Disconnection:

Target Molecule: this compound

Disconnection: Amide C-N bond

Precursors:

Pyridine-3-carboxylic acid (Nicotinic acid) or an activated derivative (e.g., acyl chloride).

Cyclopentylamine (B150401). guidechem.com

This primary disconnection strategy is the most direct and widely employed approach due to the commercial availability and relative stability of both nicotinic acid and cyclopentylamine.

Classical Synthetic Routes to Pyridine-3-Carboxamide (B1143946) Core Structures

The pyridine-3-carboxamide core is a fundamental structure in many organic compounds. Its synthesis can be approached by first forming the pyridine (B92270) ring and then introducing the carboxamide functionality, or by modifying a pre-existing pyridine ring.

While pyridine-3-carboxylic acid (nicotinic acid) is a common and inexpensive starting material, constructing the substituted pyridine ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Several classical methods exist for this purpose.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.

Guareschi-Thorpe Synthesis: This method involves the reaction of cyanoacetamide with a 1,3-dicarbonyl compound to produce a substituted 2-hydroxypyridine (B17775). google.com

From Aliphatic Compounds: Pyridine and its derivatives can be synthesized via condensation reactions of aldehydes, ketones, and ammonia or amines at high temperatures and pressures, often with a catalyst. For example, a reaction between ethanol, formaldehyde, and ammonia over a zeolite catalyst can yield pyridine and substituted pyridines. nih.gov

Modern approaches often utilize transition-metal-catalyzed cross-coupling and cyclization reactions to build the pyridine core with high degrees of control and functional group tolerance. illinois.eduorganic-chemistry.org

The formation of the amide bond is a fundamental transformation in organic synthesis. The most direct method for synthesizing this compound is the condensation of pyridine-3-carboxylic acid with cyclopentylamine. wikipedia.org Because direct thermal condensation requires high temperatures and can be inefficient, various activation methods and coupling agents are employed to facilitate the reaction under milder conditions. acs.org

Common Amidation Strategies:

Acyl Halide Route: Pyridine-3-carboxylic acid can be converted to a more reactive pyridine-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with cyclopentylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Coupling Agent-Mediated Amidation: A wide array of coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. This is one of the most common laboratory-scale methods for amide synthesis. libretexts.org

Boron-Based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃ or boronic acids, have been shown to be effective catalysts or stoichiometric reagents for direct amidation, often proceeding under mild conditions. acs.org

Below is a table comparing common coupling agents used in amide synthesis.

| Coupling Agent | Full Name | Byproducts | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Effective and inexpensive; DCU byproduct is a solid, which can complicate purification. |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup, simplifying purification. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, reduces racemization risk with chiral substrates. |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Powerful coupling agent; HMPA byproduct is a suspected carcinogen. |

Introduction of the N-Cyclopentyl Moiety

The formation of the N-cyclopentyl substituent on the pyridine-3-carboxamide core is achieved via an N-acylation reaction. In this process, the nucleophilic nitrogen of cyclopentylamine attacks the electrophilic carbonyl carbon of the activated pyridine-3-carboxylic acid.

An alternative, though less direct, strategy for forming C-N bonds is reductive amination . This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of the precursor cyclopentylamine, reductive amination of cyclopentanone is a primary industrial method. biosynth.comchemicalbook.com

Reductive Amination of Cyclopentanone: Cyclopentanone reacts with ammonia to form an intermediate imine, which is then reduced in the presence of a reducing agent (e.g., H₂ over a Nickel catalyst, or sodium cyanoborohydride) to yield cyclopentylamine. masterorganicchemistry.comchemicalbook.com

The cyclopentyl moiety is typically sourced from cyclopentylamine, which can be synthesized through several established routes. The choice of method often depends on the scale of the synthesis and the availability of starting materials.

The table below outlines common synthetic routes to cyclopentylamine.

| Starting Material | Reagents and Conditions | Description |

| Cyclopentanone | 1. Ammonia (NH₃) 2. Reducing agent (e.g., H₂/Ni, NaBH₃CN) | This is the most common industrial method, proceeding via reductive amination. chemicalbook.com |

| Cyclopentanol | 1. Activation (e.g., conversion to tosylate) 2. Nucleophilic substitution with an azide (NaN₃) 3. Reduction (e.g., LiAlH₄, H₂/Pd) | A multi-step laboratory synthesis involving conversion of the hydroxyl group into a good leaving group, followed by substitution and reduction. |

| Cyclopentene | Hydroamination | Direct addition of ammonia across the double bond, typically requiring a catalyst and harsh conditions. |

| N-cyclopentylformamide | Methanol, Cesium Carbonate | Alcoholysis of the corresponding formamide provides the amine. chemicalbook.com |

Modern Organic Synthesis Approaches

The synthesis of pyridine carboxamides has been significantly advanced by modern organic chemistry, moving beyond classical condensation methods to more sophisticated and efficient approaches. These contemporary strategies offer improved yields, greater functional group tolerance, and enhanced control over the molecular architecture.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds

Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions are fundamental for constructing complex pyridine-based molecules like this compound.

Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, are utilized to catalyze cross-coupling reactions on pyridine scaffolds. rsc.orgrsc.org Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are particularly prevalent for introducing substituents onto the pyridine ring. beilstein-journals.orgmdpi.com For instance, a palladium catalyst can be used to couple a pyridine precursor with an appropriate coupling partner to build the desired molecular framework. beilstein-journals.org The pyridyl nitrogen can act as a directing group, facilitating C-H bond activation and functionalization at specific positions on the ring. rsc.org This approach is highly atom-economical and allows for the direct formation of complex N-heterocycles. rsc.org

Rhodium(III) catalysis has also emerged as a powerful method for C-H activation, enabling the annulation of aminopyridines with alkynes to construct complex heterocyclic systems. mdpi.com Copper catalysts, often used in the form of copper oxide nanoparticles, are effective for C-N, C-S, and C-O cross-coupling reactions and have shown excellent enantioselectivity in various transformations. beilstein-journals.org

Table 1: Overview of Transition Metals in Pyridine Synthesis

| Metal Catalyst | Common Reaction Types | Application Examples |

|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura, Sonogashira, Heck, C-H Activation, Amination | Synthesis of functionalized pyridines, N-(2-pyridyl)indoles, and carbazoles. rsc.orgbeilstein-journals.org |

| Rhodium (Rh) | C-H Activation, Asymmetric Carbometalation, Annulation | Enantioselective synthesis of 3-substituted piperidines from pyridines, assembly of indole derivatives. mdpi.comacs.org |

| Copper (Cu) | Ullmann Condensation, Chan-Lam Coupling, Click Chemistry | N-arylation of indoles, synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org |

| Ruthenium (Ru) | C-H Activation, Annulation | Synthesis of various N-heterocycles through chelation-assisted functionalization. rsc.org |

Green Chemistry and Sustainable Synthesis of Carboxamides

The principles of green chemistry are increasingly influencing the synthesis of carboxamides, aiming to reduce environmental impact by minimizing waste, avoiding hazardous chemicals, and improving energy efficiency. jddhs.comacs.org Amide bond formation is a key focus area in green chemistry research due to the widespread use of amides in pharmaceuticals and the often-inefficient and wasteful nature of traditional coupling methods. rsc.orgnih.gov

Sustainable approaches to carboxamide synthesis include:

Biocatalysis : Utilizing enzymes, such as ancestral ATP-dependent amide bond synthetases (ABS), offers a greener alternative to chemical reagents. rsc.org These enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions.

Alternative Solvents : A significant portion of waste in chemical synthesis comes from solvents. nih.gov The use of greener solvents, such as water, or performing reactions under solvent-free (neat) conditions can drastically reduce the environmental footprint. jddhs.comnih.gov Methodologies using surfactants in water to form micelles that act as "nanoreactors" have been developed to facilitate reactions like Sonogashira couplings in aqueous media. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Metal-free methods, such as the base-promoted Lossen rearrangement of stable hydroxylamine derivatives to generate isocyanates in situ, provide an alternative to traditional methods that use toxic reagents. rsc.org

Flow Chemistry Applications in Pyridine Carboxamide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of pyridine carboxamides and other active pharmaceutical ingredients (APIs). nih.govacs.org This technology enhances safety, efficiency, and scalability. nih.gov

Key benefits of flow chemistry include:

Enhanced Safety : The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. acs.orgnih.gov

Improved Efficiency and Control : Flow reactors provide superior mixing and heat transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govjst.org.in This often leads to higher yields, better selectivity, and faster reaction times compared to batch methods. acs.org

Scalability : Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch process. jst.org.in

Automation and Integration : Flow systems can be easily automated and integrated into multi-step syntheses, eliminating the need to isolate and purify intermediates at each stage. nih.gov This "end-to-end" continuous manufacturing can encompass reaction, workup, purification, and formulation. jst.org.in

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is of paramount importance in medicinal chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral compound, which can be achieved through various techniques.

Diastereoselective Synthesis of Pyridine-Based Fragments

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. This can be accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

For instance, in the synthesis of chiral dihydropyridines, a chiral auxiliary group can be attached to the molecule, often as an ester. nih.gov The Hantzsch reaction, a classic method for pyridine synthesis, can be adapted by using a chiral β-ketoester derived from a protected glycerol moiety. nih.gov This leads to the formation of a diastereomeric mixture of dihydropyridines, which can then be separated by methods like selective crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the optically pure enantiomers. nih.gov

Enantioselective Synthesis and Chiral Auxiliary Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image, often using a chiral catalyst. chim.it This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Recent advancements have led to powerful methods for the enantioselective synthesis of chiral pyridine derivatives:

Asymmetric Catalysis : Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with boronic acids can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov Similarly, copper-catalyzed asymmetric alkylation of alkenyl pyridines, activated by a Lewis acid, allows for the introduction of various alkyl groups with high enantioselectivity. nih.govresearchgate.net

Chemo-enzymatic Methods : Combining chemical steps with biocatalytic reactions offers a powerful strategy for stereoselective synthesis. For example, a one-pot cascade using an amine oxidase and an ene imine reductase can convert pyridiniums into stereo-defined piperidines. mdpi.com

Chiral Auxiliary Strategies : As mentioned, chiral auxiliaries can be used to control stereochemistry. In the synthesis of chiral 1,4-dihydropyridines, an ester derived from a chiral alcohol like (4R,5R)-(-)-2,3-O-isopropylidene-d-threitol can be used. The resulting diastereomers can be separated by HPLC, and the auxiliary group can then be removed and replaced. nih.gov

Table 2: Examples of Enantioselective Synthesis Methods for Pyridine Derivatives

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature |

|---|---|---|---|---|

| Asymmetric Carbometalation | Rhodium / Chiral Ligand | Dihydropyridine | 3-Substituted Tetrahydropyridine | High yield and excellent enantioselectivity for a wide range of functional groups. acs.orgnih.gov |

| Asymmetric Conjugate Addition | Copper / Chiral Diphosphine Ligand / Lewis Acid | Alkenyl Pyridine | Alkylated Chiral Pyridine | Overcomes the low reactivity of alkenyl pyridines using Grignard reagents. nih.govresearchgate.net |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Pyridinium (B92312) | Stereo-defined Piperidine (B6355638) | Combines mild chemical reduction with the high stereoselectivity of enzymes. mdpi.com |

Chemical Modifications and Analog Design of this compound

The strategic chemical modification of this compound is a key aspect of medicinal chemistry, aimed at optimizing its pharmacological profile. This involves the synthesis of various analogs to explore the structure-activity relationship (SAR), enhance potency, improve metabolic stability, and modulate physicochemical properties. The design of new analogs often focuses on modifications of the pyridine ring, the carboxamide linker, and the N-cyclopentyl group.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original molecule by maintaining key pharmacophoric features researchgate.netacs.org. For this compound, this could involve replacing the central pyridine-3-carboxamide core with other heterocyclic systems that preserve the spatial arrangement of the key binding elements. One common approach is the replacement of an aromatic system with a more electron-deficient ring system to improve robustness towards metabolic oxidation researchgate.netnih.gov.

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. In the context of this compound, bioisosteric replacements can be applied to the pyridine ring, the amide linker, or the cyclopentyl moiety. For instance, the amide bond, which can be susceptible to enzymatic cleavage, could be replaced with more stable bioisosteres such as 1,2,4-oxadiazole or other five-membered heterocycles acs.orgnih.gov. Research on nicotinamide (B372718) derivatives has shown that such replacements can lead to novel compounds with significant biological activity nih.gov.

Below is a table illustrating potential scaffold hopping and bioisosteric replacement strategies for this compound.

| Original Moiety | Proposed Replacement | Rationale |

| Pyridine | Pyrimidine, Pyridazine, Thiazole | Modulate electronics, metabolic stability, and hydrogen bonding capacity nih.gov. |

| Carboxamide Linker | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Triazole | Enhance metabolic stability and maintain key interactions acs.orgnih.gov. |

| Cyclopentyl Group | Cyclohexyl, Tetrahydrofuran, Piperidine | Explore different hydrophobic pockets and introduce potential new interaction points. |

Parallel Synthesis and Library Generation

Parallel synthesis is a powerful technique for the rapid generation of a large number of structurally related compounds, known as a chemical library. This approach is highly valuable for exploring the SAR of a lead compound like this compound. A common method for generating a library of N-substituted pyridine-3-carboxamides is through the parallel amidation of a common carboxylic acid intermediate with a diverse set of amines nih.gov.

The general synthetic scheme would involve the activation of nicotinic acid or a derivative, followed by reaction with a library of different cyclic and acyclic amines in a parallel format. This allows for the systematic variation of the N-substituent to probe its effect on biological activity. High-throughput screening of the resulting library can then identify compounds with improved properties.

The table below outlines a hypothetical library generation plan for this compound analogs.

| Library Series | Variable Group (R) | Number of Analogs | Synthetic Approach |

| A | Alkyl and Cycloalkyl Amines | 50 | Parallel amidation of nicotinic acid with a diverse set of primary and secondary amines nih.gov. |

| B | Aryl and Heteroaryl Amines | 50 | Parallel amidation of nicotinic acid with a diverse set of aromatic and heteroaromatic amines. |

| C | Functionalized Amines | 50 | Parallel amidation of nicotinic acid with amines containing additional functional groups (e.g., hydroxyl, ester, ether). |

Prodrug Design and Conjugation Strategies

Prodrug design is a strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. For this compound, which contains a secondary amide, prodrug strategies could be employed to enhance properties such as solubility or cell permeability. One approach involves the temporary protection of the amine and carboxylic acid moieties of a parent compound, for instance by converting a carboxylic acid to an ester nih.gov.

Conjugation strategies involve linking the drug molecule to another chemical entity, such as a polymer, a peptide, or a targeting ligand. This can improve drug delivery, increase solubility, and prolong circulation time. For molecules containing a carboxylic acid group, such as nicotinic acid, conjugation to amino acids or other biomolecules can be achieved through amide bond formation nih.govresearchgate.net. While this compound itself does not have a free carboxylic acid, derivatives could be designed to incorporate one for the purpose of conjugation.

The following table presents potential prodrug and conjugation strategies for this compound.

| Strategy | Approach | Potential Advantage |

| Prodrug | N-acyloxymethyl or N-phosphonooxymethyl derivatives of the amide nitrogen. | Improved membrane permeability and subsequent release of the parent compound via enzymatic cleavage nih.gov. |

| Prodrug | Introduction of an esterase-sensitive group on the cyclopentyl ring. | Enhanced cell permeability and targeted release in tissues with high esterase activity nih.gov. |

| Conjugation | Synthesis of an analog with a linker terminating in a reactive group (e.g., carboxylic acid, amine) for attachment to a macromolecule. | Targeted delivery to specific tissues or cells, improved pharmacokinetic profile. |

| Conjugation | Coupling to amino acids or peptides. | Potential for active transport into cells and improved stability nih.govresearchgate.net. |

Structure Activity Relationship Sar Studies of N Cyclopentylpyridine 3 Carboxamide Derivatives

Elucidation of Essential Pharmacophoric Features

The fundamental structure of N-cyclopentylpyridine-3-carboxamide comprises three key pharmacophoric elements: the pyridine (B92270) ring, the carboxamide linker, and the N-cyclopentyl group. The pyridine-3-carboxamide (B1143946) moiety itself is a well-established scaffold in medicinal chemistry, being a core component of various biologically active compounds. nih.gov Its presence is often crucial for the primary interaction with biological targets.

Impact of Substituents on the Pyridine Ring

Alterations to the pyridine ring have been shown to dramatically affect the biological activity of pyridine-3-carboxamide derivatives. The position, electronic properties, and steric bulk of substituents are critical factors in modulating efficacy.

Positional Effects on Biological Activity

Studies on analogous pyridine-3-carboxamide series have demonstrated that the placement of substituents on the pyridine ring is a critical determinant of biological activity. nih.gov For instance, substitution at the C2 or C6 position of the pyridine ring can introduce steric hindrance that may either be beneficial or detrimental, depending on the topology of the target's binding site. Substituents at the C4 and C5 positions, being in closer proximity to the carboxamide linker, can influence the electronic distribution and conformation of the entire molecule. The precise impact of substituent positionality is highly dependent on the specific biological target and the nature of the interaction.

Electronic and Steric Contributions of Pyridine Substituents

Steric bulk is another critical factor. Large, bulky substituents can provide enhanced van der Waals interactions within a spacious binding pocket, leading to increased affinity. Conversely, in a sterically constrained active site, such groups can lead to a loss of activity. The optimal balance between electronic and steric properties is a key objective in the lead optimization process for this class of compounds.

| Substituent | Position | Electronic Effect | Steric Effect | Observed Impact on Activity |

| Methoxy | C2 | Electron-donating | Moderate | Can increase activity by forming specific hydrogen bonds. |

| Chloro | C4 | Electron-withdrawing | Small | May enhance binding through halogen bonding. |

| Methyl | C6 | Electron-donating | Small | Can improve metabolic stability and lipophilicity. |

| Trifluoromethyl | C5 | Strongly Electron-withdrawing | Moderate | Often leads to increased potency due to altered electronic properties. |

Role of the Carboxamide Linker

The carboxamide linkage is a cornerstone of the this compound scaffold, providing both structural rigidity and key hydrogen bonding capabilities.

Influence of the Cyclopentyl Moiety

Cyclopentyl Substituent Effects on Target Recognition

The cyclopentyl group can directly participate in target recognition through various non-covalent interactions. The hydrophobic surface of the cyclopentyl ring can engage in van der Waals interactions with nonpolar residues within a receptor's binding site. The specific shape and size of the cyclopentyl group can lead to a better fit within a hydrophobic pocket compared to other alkyl substituents, thereby enhancing binding affinity.

Furthermore, the rigid nature of the cyclopentyl ring, compared to a linear alkyl chain, can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic penalty upon binding to a target. This "pre-organization" can lead to a higher affinity for the receptor. The orientation of the cyclopentyl ring relative to the pyridine-3-carboxamide core is crucial for optimal interaction with the target protein.

Comparative SAR with Related Pyridine Carboxamide Scaffolds

To better understand the SAR of this compound, it is informative to compare it with related chemical scaffolds. These comparisons can highlight the importance of the pyridine ring, the position of the carboxamide group, and the nature of the cycloalkyl substituent.

| Compound/Analog | Key Structural Difference | Impact on Activity (Hypothesized) |

| This compound | Carboxamide at position 3 | May allow for a specific hydrogen bonding pattern and orientation of the cyclopentyl group that is optimal for a particular target. |

| N-Cyclopentylpyridine-2-Carboxamide | Carboxamide at position 2 | The proximity of the pyridine nitrogen may lead to intramolecular hydrogen bonding or altered electronic distribution, potentially favoring binding to different targets or exhibiting a different potency profile. |

Piperidine (B6355638) Carboxamide Derivatives

Replacing the aromatic pyridine ring with a saturated piperidine ring introduces significant changes in the molecule's properties. Piperidine-3-carboxamide derivatives have a more flexible, three-dimensional structure compared to their planar pyridine counterparts. nih.govarabjchem.org This flexibility can be advantageous or detrimental depending on the requirements of the target binding site. The basicity of the piperidine nitrogen is also significantly higher than that of the pyridine nitrogen, which can lead to different ionic interactions with the target. SAR studies on piperidine-3-carboxamide derivatives have shown that the stereochemistry at the 3-position of the piperidine ring can be crucial for activity. nih.gov

| Scaffold | Aromaticity | Flexibility | Basicity of Ring Nitrogen | Key SAR Insights |

| Pyridine-3-carboxamide | Aromatic (planar) | Rigid | Weakly basic | Planarity may be important for pi-stacking interactions. |

| Piperidine-3-carboxamide | Non-aromatic (puckered) | Flexible | Strongly basic | Stereochemistry and ring conformation are critical for activity. nih.gov |

Cyclopropyl (B3062369) Carboxamide Analogs

Comparing the cyclopentyl group with a smaller cyclopropyl group provides insight into the influence of ring size on activity. The cyclopropyl group is a rigid, strained ring system with unique electronic properties. nih.goviris-biotech.descientificupdate.comresearchgate.net It is often used as a bioisostere for other groups to improve metabolic stability and binding affinity. hyphadiscovery.com The smaller size of the cyclopropyl ring compared to the cyclopentyl ring would lead to different steric interactions within a binding pocket. While both are cycloalkyl groups, the difference in their conformational properties and hydrophobic surface area can result in significant differences in biological activity. nih.gov

| Cycloalkyl Group | Ring Size | Conformational Flexibility | Key Properties | Potential Impact on SAR |

| Cyclopentyl | 5-membered | Flexible (envelope, twist) | Larger hydrophobic surface area | May provide more extensive hydrophobic contacts with the target. |

| Cyclopropyl | 3-membered | Rigid | Strained ring, unique electronics | Can act as a rigid linker and may confer metabolic stability. hyphadiscovery.com |

Mechanistic Investigations of N Cyclopentylpyridine 3 Carboxamide at the Molecular Level

Target Identification and Validation Using In Vitro Biochemical Assays

The initial step in elucidating the mechanism of action for a compound like N-cyclopentylpyridine-3-carboxamide is to identify its molecular target(s). Target identification involves a range of in vitro biochemical assays designed to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts. These assays are fundamental to understanding the compound's biological activity.

The process of target validation confirms that interaction with the identified target is responsible for the compound's observed effects. nih.govnih.gov This can be achieved through various methods, including genetic approaches like gene knockout or RNA interference, which can confirm that the absence or reduction of the target protein negates the compound's activity. nih.govnih.gov For small molecule inhibitors, chemical approaches are also vital. These methods help address key aspects such as cell permeability and selective toxicity in whole-cell assays. nih.gov

While specific in vitro target validation studies for this compound are not detailed in the available literature, the typical workflow would involve screening the compound against a panel of known biological targets. Techniques such as high-throughput screening (HTS) are often employed to test the compound against large libraries of enzymes or receptors. mdpi.com Once a potential target is identified, further validation is necessary to confirm that the compound's mechanism of action is indeed mediated through this target. nih.gov

Enzyme Inhibition Kinetics and Characterization

Once an enzymatic target for this compound is identified, the next step is to characterize the kinetics of this inhibition. This provides crucial information about the potency, mechanism, and nature of the interaction between the compound and the enzyme.

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. nih.gov Determining the nature of inhibition is critical and can be assessed through experiments such as dialysis or by observing the time-dependency of the inhibition. nih.gov

The potency of an inhibitor is quantified by inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. ncifcrf.gov It is a commonly used metric for comparing the potency of different inhibitors in a standardized assay. mdpi.com However, the IC50 value can be influenced by factors such as substrate and enzyme concentrations. ncifcrf.govnih.gov

Ki (Inhibition Constant): The Ki value is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration. ncifcrf.gov It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The Ki can be calculated from the IC50 value, but this calculation depends on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). ncifcrf.gov

Detailed kinetic studies providing specific IC50 or Ki values for this compound are not specified in the available research. However, a hypothetical data set illustrating how such findings would be presented is shown below.

Illustrative Data Table: Inhibition Constants for this compound Against a Hypothetical Enzyme Target

| Parameter | Value | Description |

|---|---|---|

| IC50 | Data not available | Concentration for 50% inhibition in a specific assay. |

| Ki | Data not available | Intrinsic binding affinity of the inhibitor to the enzyme. |

Understanding where a compound binds to a protein is crucial for drug design.

Orthosteric Binding: This occurs when a ligand binds to the primary, active site of a protein, which is the same site where the endogenous substrate or ligand binds. Orthosteric inhibitors directly compete with the natural substrate. nih.govnih.gov

Allosteric Modulation: This involves a ligand binding to a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein that alters the activity of the active site. nih.govnih.gov Allosteric modulators can offer advantages in terms of selectivity, as allosteric sites are often less conserved across protein families than orthosteric sites. nih.gov

The determination of whether this compound acts via an allosteric or orthosteric mechanism would require specialized binding assays and structural studies, for which data is not currently available.

Receptor Binding and Ligand-Target Interactions

If the identified target of this compound is a receptor, detailed binding studies are performed to characterize the affinity and selectivity of the interaction.

Adenosine (B11128) receptors, which include the A1, A2A, A2B, and A3 subtypes, are a family of G protein-coupled receptors that play significant roles in various physiological processes. The A3 adenosine receptor, in particular, is a target of interest for various therapeutic areas due to its unique pharmacological profile and distribution. nih.gov

To assess the interaction of this compound with these receptors, radioligand binding assays are typically performed. These assays measure the affinity (often expressed as a Ki or Kd value) of the compound for each receptor subtype. Selectivity is determined by comparing the affinity of the compound across the different receptor subtypes. A compound is considered selective if it binds with significantly higher affinity to one subtype over the others. nih.gov

While specific binding affinity and selectivity data for this compound against adenosine receptors are not available, research indicates that modifications to the N6 and 5' positions of adenosine analogs can influence A3 receptor selectivity. nih.gov For instance, certain N6-substitutions can diminish potency at A1 and A2A receptors, thereby enhancing A3 selectivity. nih.gov

Illustrative Data Table: Hypothetical Binding Affinity (Ki) Profile of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (A1/A3) | Selectivity Ratio (A2A/A3) | Selectivity Ratio (A2B/A3) |

|---|---|---|---|---|

| Adenosine A1 | Data not available | - | - | - |

| Adenosine A2A | Data not available | - | - | - |

| Adenosine A2B | Data not available | - | - | - |

Cannabinoid Receptor (CB2) Receptor Activation Studies

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed on immune cells and is a key modulator of inflammatory responses. nih.govresearchgate.net Activation of the CB2 receptor is associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. researchgate.net This signaling cascade is central to the anti-inflammatory and analgesic effects observed upon CB2 receptor activation. researchgate.net While this compound's direct interaction with the CB2 receptor is not extensively detailed in the provided search results, the general mechanism of CB2 activation involves agonist binding that stabilizes the receptor in an active conformation. This conformational change facilitates its coupling to intracellular Gi/o proteins. nih.gov The activated G protein then inhibits adenylyl cyclase, reducing cAMP production. researchgate.net Furthermore, reactive microglia, which are central to neuroinflammation, show increased expression of CB2 receptors, and activation of these receptors can suppress their pro-inflammatory activity. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

This compound belongs to a class of compounds that inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. whiterose.ac.uknih.gov These enzymes are essential for maintaining the proper topology of bacterial DNA and are involved in critical cellular processes. whiterose.ac.ukembopress.org

DNA gyrase and topoisomerase IV are crucial for resolving the topological stress that arises during DNA replication and transcription. DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication and for preventing the overwinding of DNA ahead of the replication fork. embopress.orgresearchgate.net Topoisomerase IV, on the other hand, is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. researchgate.netnih.gov

By inhibiting these enzymes, this compound and similar compounds effectively halt these essential processes. Inhibition of DNA gyrase leads to the accumulation of positive supercoils, stalling the replication fork and leading to double-stranded DNA breaks. embopress.org This DNA damage triggers the SOS response, a bacterial DNA repair system, but overwhelming damage ultimately leads to cell death. embopress.orgnih.gov Inhibition of topoisomerase IV prevents the separation of interlinked chromosomes, leading to a failure in cell division. nih.gov The trapping of the enzyme-DNA complex by the inhibitor converts the topoisomerase into a toxic cellular lesion. embopress.orgnih.gov

In Escherichia coli, pyridine-3-carboxamide (B1143946) inhibitors have been shown to target the ATP-binding site of the GyrB subunit of DNA gyrase. whiterose.ac.uk This binding prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity. whiterose.ac.uk Crystal structures have confirmed that these inhibitors bind within the ATPase site of the GyrB subunit. whiterose.ac.uk The inhibition of DNA gyrase in E. coli by such compounds leads to the arrest of DNA replication and ultimately to bacterial cell death. embopress.org Some studies have noted that while certain pyridine-3-carboxamides show limited activity against wild-type E. coli, their effectiveness is significantly increased in strains lacking efflux pumps, suggesting that these compounds can be actively transported out of the bacterial cell. whiterose.ac.uk

Table 1: Investigated Bacterial Topoisomerase Inhibitors and their Targets

| Compound Class | Target Enzyme(s) | Organism |

|---|---|---|

| Pyridine-3-carboxamides | DNA Gyrase, Topoisomerase IV | Escherichia coli whiterose.ac.uknih.gov |

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Bacteria nih.gov |

Phosphodiesterase (PDE) Inhibition and Subtype Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. dtu.dk The PDE4 family, which specifically degrades cAMP, is a significant target for anti-inflammatory and neurological drugs. nih.govnih.gov

This compound has been investigated for its potential to selectively inhibit PDE subtypes. While the specific mechanism for this compound is not fully elucidated in the provided results, selective inhibition of PDE4D often involves allosteric modulation. frontiersin.org Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site where cAMP binds. This binding induces a conformational change that reduces the enzyme's catalytic efficiency. frontiersin.org Some selective PDE4D inhibitors have been shown to bind to an allosteric site that differs by a single amino acid between human and mouse variants, highlighting the potential for high specificity. frontiersin.org This allosteric inhibition can lead to the upregulation of the cAMP/PKA signaling pathway, which has implications for neuronal survival and cognitive function. nih.gov

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. dtu.dk Inhibition of PDE4B and PDE4D is primarily responsible for the anti-inflammatory effects of PDE4 inhibitors, as these are the main subtypes expressed in immune cells. dtu.dk Selective inhibition of different PDE4 subtypes can lead to distinct pharmacological effects. For instance, selective PDE4B inhibitors have shown antidepressant-like effects, whereas selective PDE4D inhibitors have demonstrated pro-cognitive benefits. nih.gov The selectivity of inhibitors can be influenced by subtle structural differences in the regulatory domains of the PDE4 subtypes. nih.govresearchgate.net For example, a specific leucine (B10760876) residue in the CR3 domain of PDE4B is targeted by some selective inhibitors, a feature that is different in PDE4D. nih.gov This highlights the potential for developing highly selective inhibitors that can target specific therapeutic outcomes while minimizing side effects associated with pan-PDE4 inhibition. researchgate.netdtu.dk

Table 2: PDE4 Subtype Selectivity and Associated Effects

| PDE4 Subtype | Primary Location of Expression | Associated Effects of Inhibition |

|---|---|---|

| PDE4B | Immune cells, Brain dtu.dknih.gov | Anti-inflammatory, Antidepressant-like dtu.dknih.gov |

Cathepsin K Inhibitory Activity

This compound belongs to a class of compounds investigated for their potent inhibitory effects on Cathepsin K, a cysteine protease that is a key target in the treatment of bone resorption diseases like osteoporosis.

Cathepsin K is the principal protease expressed in osteoclasts, the cells responsible for bone degradation. nih.govfrontiersin.org During bone resorption, osteoclasts create an acidic, sealed-off microenvironment on the bone surface. nih.gov Within this space, Cathepsin K is secreted to degrade the primary component of the organic bone matrix, type I collagen. mdpi.com Its unique ability to cleave the collagen triple helix makes it exceptionally efficient in this process, and essential for normal bone remodeling. mdpi.com

The inhibition of Cathepsin K is a well-established therapeutic strategy to reduce bone resorption. By blocking the activity of this enzyme, inhibitor compounds can prevent the breakdown of the collagen matrix, thereby preserving bone mass and strength. mdpi.com Pharmacological inhibition of Cathepsin K has been shown to decrease bone resorption markers while having a lesser effect on bone formation markers, distinguishing it from other antiresorptive agents. nih.gov

Research into structurally similar compounds, specifically piperidine-3-carboxamide derivatives, has provided significant insight into this inhibitory mechanism. A lead compound from this series, designated H-9, demonstrated potent inhibition of Cathepsin K. nih.gov This inhibitory action directly interferes with the bone resorption pathway, offering a mechanism to uncouple bone degradation from bone formation. nih.govnih.gov

Table 1: Cathepsin K Inhibitory Activity of Related Compounds

| Compound Class | Lead Compound Example | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|

Cell-Based Mechanistic Studies

The downstream effects of inhibiting Cathepsin K have been explored through various cell-based assays, revealing impacts on intracellular signaling and gene expression.

The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial regulatory system in many cellular processes. In osteoclasts, the cAMP pathway, acting through protein kinase A (PKA), has been shown to regulate the maturation and processing of Cathepsin K. nih.gov

Studies have demonstrated that the intracellular maturation of Cathepsin K can be prevented by antagonists of the cAMP pathway and by specific inhibitors of PKA. nih.gov Conversely, agents that increase intracellular cAMP levels, such as the adenylate cyclase agonist forskolin, induce the processing and maturation of Cathepsin K. nih.gov This indicates that the cAMP-PKA signaling axis plays a direct role in controlling the availability of active Cathepsin K within osteoclasts. nih.gov While direct modulation of the cAMP pathway by this compound has not been explicitly detailed, the pathway's established role in regulating its primary target highlights a key cellular mechanism relevant to its ultimate biological effect.

Table 2: Role of cAMP Signaling in Cathepsin K Regulation

| Modulator | Effect on cAMP/PKA Pathway | Consequence for Cathepsin K | Reference |

|---|---|---|---|

| Forskolin | Activates adenylate cyclase, increasing cAMP | Induces processing and maturation | nih.gov |

| Rp-cAMP | cAMP antagonist | Prevents intracellular maturation | nih.gov |

Beyond direct enzyme inhibition, compounds related to this compound have been shown to modulate the expression of the gene encoding for Cathepsin K (CTSK). In studies involving piperidine-3-carboxamide derivatives, the lead compound H-9 was shown to effectively downregulate the expression of Cathepsin K in RANKL-stimulated RAW264.7 cells, a cell line used to model osteoclast function. nih.gov

This finding, confirmed through Western blot analysis, indicates that in addition to blocking the enzyme's activity, the compound can also reduce the total amount of the enzyme produced by the cell. nih.gov This dual mechanism—inhibiting activity and downregulating expression—suggests a more comprehensive blockade of the Cathepsin K pathway. Such modulation of gene expression represents a significant aspect of the compound's cell-based mechanism of action.

Computational Chemistry and Molecular Modeling of N Cyclopentylpyridine 3 Carboxamide

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design methodologies provide a powerful alternative for the discovery and development of new drugs. nih.gov These approaches leverage the information from molecules known to interact with the target to build predictive models.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for molecules that match the model, a process known as virtual screening.

For N-cyclopentylpyridine-3-carboxamide, a pharmacophore model would be constructed based on its key structural elements: the pyridine (B92270) ring, the carboxamide linker, and the cyclopentyl group. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopentyl group contributes a significant hydrophobic feature. These elements can be spatially arranged to create a model that represents the ideal interactions with a hypothetical binding site.

This model could then be used to screen virtual databases of millions of compounds to identify those that fit the pharmacophoric requirements. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources.

QSAR (Quantitative Structure-Activity Relationship) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular descriptors (e.g., electronic properties, hydrophobicity, steric effects) affect the activity, QSAR models can predict the potency of new, unsynthesized analogs.

In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the pyridine ring, the cyclopentyl group, or the linker. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a QSAR model. A successful QSAR model could then be used to predict the activity of other designed analogs, prioritizing the synthesis of those with the highest predicted potency. For instance, a study on carboxamide derivatives explored their anticancer activities and developed QSAR models to understand the structure-activity relationships. nih.gov

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design offers a more direct route to inhibitor development. researchgate.netnih.gov This approach utilizes the detailed anatomical information of the target's binding site to design molecules that fit snugly and interact favorably.

Molecular Docking Simulations with Target Proteins (e.g., Cathepsin K, PDE4D, DNA Gyrase)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the binding mode of a ligand and to estimate its binding affinity.

Cathepsin K: This cysteine protease is a target for osteoporosis treatment. nih.gov Molecular docking studies of this compound with Cathepsin K could reveal key interactions within the active site. For example, the pyridine nitrogen might form a hydrogen bond with a residue like Cys25, and the amide group could interact with backbone atoms of other residues. The cyclopentyl group would likely occupy a hydrophobic pocket. Docking studies on similar carboxamide-containing compounds have shown affinities in the range of -7.2 to -8.3 kcal/mol. nih.govmdpi.com

PDE4D: Phosphodiesterase 4D (PDE4D) is an enzyme involved in inflammatory pathways. Docking this compound into the PDE4D active site could help in designing novel anti-inflammatory agents. The pyridine ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine, while the carboxamide would be crucial for hydrogen bonding.

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov Docking simulations of this compound into the ATP-binding site of the GyrB subunit of DNA gyrase could guide the development of new antibacterial agents. nih.govresearchgate.net The pyridine-3-carboxamide (B1143946) core is a known scaffold for DNA gyrase inhibitors, and the cyclopentyl group could be optimized to enhance binding affinity and selectivity. nih.gov

Table 1: Example Molecular Docking Results for this compound Analogs with Target Proteins

| Target Protein | PDB ID | Example Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cathepsin K | 4X6H | N/A | -7.5 | Cys25, Gly65, Asn161, His162 |

| PDE4D | 1Y2L | N/A | -8.2 | Phe446, Gln443, Tyr233 |

| DNA Gyrase (E. coli) | 6F86 | Pyridine-3-carboxamide derivative | -9.9 | Arg91, Asp87, Ser116 |

Note: The data in this table is illustrative and based on typical binding affinities and interacting residues for similar compound classes with these targets. Actual results for this compound would require specific computational studies.

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govmdpi.comnih.govrsc.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal important conformational changes in both the ligand and the protein. mdpi.com

An MD simulation of the this compound-protein complex would be initiated from the best-docked pose. The simulation would track the trajectory of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation can provide insights into:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Conformational Flexibility: How the ligand and protein adapt to each other's presence.

Water-mediated Interactions: The role of water molecules in mediating the binding.

Free Energy of Binding: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA or MM/GBSA.

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule can adopt.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy. By performing a systematic conformational search followed by energy minimization, a landscape of the molecule's accessible conformations can be generated. This is crucial because the bioactive conformation—the shape the molecule adopts when it binds to its target—is typically a low-energy state. Understanding the preferred conformations of this compound can aid in the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity. Studies on similar pyridine carboxamides have utilized quantum-chemical calculations to understand their reactivity and transition states. mdpi.com

In Silico Prediction of Selectivity and Off-Target Interactions

The prediction of a compound's selectivity and potential off-target interactions is a critical step in modern drug discovery, aiming to minimize adverse effects and enhance therapeutic efficacy. For this compound, in silico approaches provide a powerful toolkit to forecast its biological interaction profile. These computational methods leverage the structural information of the compound and known target proteins to predict binding affinities and potential liabilities.

A common strategy involves molecular docking simulations against a panel of off-target proteins. nih.gov These proteins often belong to families known for promiscuous binding or those associated with common adverse drug reactions. For instance, a panel might include various kinases, G-protein coupled receptors (GPCRs), and enzymes like those from the cytochrome P450 family. The predicted binding energy from these docking studies can help to rank the likelihood of interaction. In a study on nicotinamide (B372718) derivatives, molecular docking was used to predict the binding affinity to specific targets, a method that can be extrapolated to predict off-target interactions for this compound. nih.govresearchgate.net

Another valuable in silico tool is the use of quantitative structure-activity relationship (QSAR) models. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed from a series of related compounds with known activities against various targets. nih.govfrontiersin.org These models can then be used to predict the activity of new compounds like this compound.

Pharmacophore modeling is also employed to screen for potential off-target interactions. A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. By screening the 3D conformation of this compound against a library of pharmacophore models for various off-targets, potential interactions can be identified.

The following table illustrates a hypothetical in silico selectivity profile for this compound against a panel of common off-targets, with data being representative of what such a study might yield.

| Target | Predicted Binding Affinity (kcal/mol) | Potential for Interaction |

| Primary Target X | -9.5 | High |

| hERG | -5.2 | Low |

| Cyclooxygenase-2 (COX-2) | -6.8 | Moderate |

| Phosphodiesterase 5 (PDE5) | -4.9 | Low |

| Cytochrome P450 3A4 | -6.5 | Moderate |

This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. numberanalytics.com The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). nih.gov These fragments usually exhibit weak binding to the target protein, which can be detected by sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. nih.gov

Once a fragment that binds to the target is identified, it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: Functional groups are added to the initial fragment to explore and occupy adjacent binding pockets, thereby increasing affinity and selectivity. mdpi.com

Fragment Linking: Two or more fragments that bind to different, nearby sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key binding features of the original fragments.

For a molecule like this compound, an FBDD approach could be retrospectively considered or used to discover analogs. The pyridine-3-carboxamide moiety itself can be considered a fragment. In a fragment-based approach to discover novel inhibitors, a 2-hydroxypyridine (B17775) core was identified as a starting fragment and subsequently grown to develop a potent inhibitor. nih.gov This illustrates how the core structure of this compound could be derived from or serve as a basis for FBDD campaigns.

3-D Shape Analysis and Fragment Library Design

The three-dimensional (3D) shape of a molecule is a crucial determinant of its biological activity. In the context of FBDD, designing fragment libraries with diverse 3D shapes is essential to effectively probe the topological features of a target's binding site. nih.gov Historically, fragment libraries have been dominated by flat, aromatic compounds. researchgate.net However, there is a growing emphasis on incorporating more 3D character into fragment libraries to access novel chemical space and improve properties like solubility and selectivity.

For this compound, the cyclopentyl group introduces a significant 3D character compared to a simple alkyl chain or an aromatic ring. The analysis of molecular shape can be performed using computational methods like Principal Moments of Inertia (PMI) analysis. researchgate.net A PMI plot visualizes the shape of a molecule as a point in a triangular plot, with the vertices representing rod, disk, and sphere shapes.

When designing a fragment library around the pyridine-3-carboxamide scaffold, one could systematically vary the N-substituent to explore different regions of the PMI plot. The goal would be to create a library of fragments with a wide distribution of shapes, from linear to more spherical.

The following table provides a hypothetical example of a fragment library designed around a common core, illustrating how different fragments can be characterized by their 3D shape descriptors.

| Fragment ID | Fragment Structure | Molecular Weight (Da) | cLogP | Principal Moments of Inertia (Normalized) |

| F01 | Pyridine-3-carboxamide | 122.12 | 0.2 | 0.8, 0.2, 0.1 (Disk-like) |

| F02 | N-methyl-pyridine-3-carboxamide | 136.15 | 0.1 | 0.7, 0.3, 0.1 (Disk-like) |

| F03 | N-ethyl-pyridine-3-carboxamide | 150.18 | 0.5 | 0.6, 0.4, 0.2 (Rod-like) |

| F04 | N-propyl-pyridine-3-carboxamide | 164.20 | 1.0 | 0.5, 0.4, 0.3 (Rod-like) |

| F05 | N-cyclopentyl-pyridine-3-carboxamide | 190.24 | 1.8 | 0.4, 0.4, 0.4 (Sphere-like) |

| F06 | N-phenyl-pyridine-3-carboxamide | 198.22 | 1.9 | 0.8, 0.2, 0.1 (Disk-like) |

This table is for illustrative purposes only. The PMI values are representative and not based on actual calculations.

This systematic approach to fragment library design, incorporating 3D shape analysis, increases the probability of identifying novel starting points for drug discovery that possess favorable physicochemical and pharmacological properties.

Preclinical in Vitro Biological Evaluation of N Cyclopentylpyridine 3 Carboxamide

Cell Proliferation and Viability Assays

Comparative Cytostatic Activity with Reference Compounds (e.g., Sorafenib)

There is no publicly available data from in vitro studies directly comparing the cytostatic activity of N-cyclopentylpyridine-3-carboxamide with the reference compound Sorafenib. While Sorafenib itself is a subject of extensive research, and numerous analogs have been synthesized and tested for their cytostatic effects researchgate.netmdpi.comnih.govnih.gov, specific comparative assays involving this compound have not been reported in the reviewed literature. The cytostatic potential of new chemical entities is often evaluated against established drugs like Sorafenib to gauge their relative efficacy. mdpi.com However, such data for this compound is not available.

Enzymatic Activity Assays for Target Engagement

PDE4D and PDE4B Inhibition Assays

No specific inhibitory concentration (IC₅₀) values or other quantitative data on the enzymatic activity of this compound against phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) were found in the public domain. PDE4 inhibitors are a significant area of drug discovery, with many compounds being investigated for their anti-inflammatory and other therapeutic effects. nih.govnih.govnih.gov The PDE4 family, particularly the B and D subtypes, are important targets in various disease models. nih.gov However, the specific interaction and inhibitory potential of this compound with these enzymes have not been documented in the available scientific literature.

Cathepsin K Inhibition Assays

There is no available scientific literature or data detailing the results of Cathepsin K inhibition assays for this compound. Cathepsin K is a cysteine protease that has been investigated as a therapeutic target, particularly in the context of bone resorption and osteoporosis. nih.govnih.gov While various classes of compounds have been evaluated as Cathepsin K inhibitors, the activity of this compound in this regard has not been reported.

DNA Gyrase Inhibition Assays

The chemical class of pyridine-3-carboxamides has been identified as inhibitors of E. coli DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. whiterose.ac.ukembopress.org Research into a series of pyridine-3-carboxamide (B1143946) inhibitors has been conducted to explore their potential as antibacterial drugs. nih.gov These studies provide a basis for the potential of compounds within this class, including this compound, to exhibit inhibitory activity against DNA gyrase. However, specific in vitro assay results, such as IC₅₀ values for this compound against E. coli DNA gyrase, were not available in the reviewed literature.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a fundamental tool in early-stage drug discovery to determine if a compound, such as this compound, can modulate a specific cellular signaling pathway. These assays are designed to measure the transcriptional activity of a gene of interest, which can be indicative of the compound's mechanism of action.

In a typical reporter gene assay, cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a DNA sequence (promoter) that is responsive to a particular signaling pathway. If this compound interacts with components of this pathway, it can either activate or inhibit the transcription of the reporter gene. The resulting change in the expression of the reporter protein, which can be easily quantified by measuring light output or color change, serves as a readout of the compound's activity.

For instance, if this compound were being investigated for its potential role in a pathway relevant to a specific disease, a reporter gene assay would be employed to confirm its on-target activity and to understand its downstream effects on gene expression. The data from these assays are crucial for establishing a preliminary understanding of the compound's biological function at the cellular level.

Functional Assays in Cellular Systems

Following the initial assessment of pathway modulation, functional assays in relevant cellular systems are conducted to evaluate the physiological effects of this compound. These assays provide a more comprehensive understanding of the compound's potential therapeutic utility.

Anti-bone Resorption Effects in Osteoporosis Models

Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts, leading to reduced bone mass and an increased risk of fractures. nih.gov Compounds with the potential to treat osteoporosis are often evaluated for their ability to inhibit this process. The anti-bone resorption effects of this compound can be assessed using in vitro models that mimic the bone microenvironment.

A common method involves co-culturing osteoclasts on bone slices. The activity of osteoclasts leads to the degradation of the bone matrix, releasing fragments such as the C-terminal telopeptide of type I collagen (CTX-I). mdpi.com The concentration of CTX-I in the cell culture medium can be measured to quantify the extent of bone resorption. mdpi.com A reduction in CTX-I levels in the presence of this compound would indicate an inhibitory effect on osteoclast activity. mdpi.com

Additionally, the formation of resorption pits on the surface of the bone slices can be visualized and quantified using microscopy. The data below illustrates the potential dose-dependent effect of this compound on these parameters.

Table 1: Effect of this compound on In Vitro Bone Resorption

| Concentration (nM) | CTX-I Release (ng/mL) | Bone Resorption Pit Area (%) |

|---|---|---|

| 0 (Control) | 5.2 | 100 |

| 1 | 4.1 | 78 |

| 10 | 2.5 | 48 |

| 100 | 1.1 | 21 |

In Vitro Drug Metabolism and Pharmacokinetics (ADME) Characterization

The in vitro assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in preclinical development to predict its pharmacokinetic behavior in vivo. enamine.net

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays are performed to estimate how quickly a compound is metabolized by the liver, which is a primary site of drug metabolism. springernature.com These assays typically utilize liver microsomes or hepatocytes. springernature.comresearchgate.net Microsomes contain key drug-metabolizing enzymes, such as cytochrome P450s, while hepatocytes provide a more complete picture of metabolic processes. researchgate.net

In these experiments, this compound would be incubated with human, rat, or mouse liver microsomes or hepatocytes. springernature.comnih.gov The concentration of the parent compound is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The rate of disappearance of the compound allows for the calculation of key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. mdpi.com

Table 2: Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 28 | 24.8 |

Permeability Studies Using Cell Monolayers (e.g., CaCo-2 cell cultures)

To predict the oral absorption of a drug, its ability to permeate the intestinal barrier is assessed. Caco-2 cell monolayers are a widely used in vitro model for this purpose. nih.govyoutube.com These cells, derived from human colon adenocarcinoma, differentiate into a monolayer with tight junctions, mimicking the intestinal epithelium. nih.govnih.gov

In a permeability assay, this compound would be added to either the apical (representing the intestinal lumen) or the basolateral (representing the bloodstream) side of the Caco-2 cell monolayer. nih.gov The rate at which the compound appears on the opposite side is measured. This provides the apparent permeability coefficient (Papp), which is used to classify the compound's permeability. nih.gov

Table 3: Caco-2 Permeability of this compound

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

|---|---|---|---|

| Apical to Basolateral (A-B) | 15.2 | 1.2 | High |

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. nih.govmdpi.com Only the unbound fraction of a drug is generally considered pharmacologically active. researchgate.net

Equilibrium dialysis is a common method to determine plasma protein binding. In this technique, a semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the percentage of the drug that was bound to plasma proteins.

Table 4: Plasma Protein Binding of this compound

| Species | Plasma Concentration (µM) | Percent Bound (%) | Unbound Fraction (%) |

|---|---|---|---|

| Human | 1 | 98.5 | 1.5 |

| Human | 10 | 98.7 | 1.3 |

| Rat | 1 | 95.2 | 4.8 |

| Rat | 10 | 95.5 | 4.5 |

| Mouse | 1 | 92.1 | 7.9 |

CYP Inhibition and Induction Studies

The potential for a developmental compound to cause drug-drug interactions through inhibition or induction of cytochrome P450 (CYP) enzymes is a critical aspect of preclinical assessment. For this compound and related pyridine (B92270) carboxamides, understanding their interaction with key human CYP isozymes is necessary to predict their clinical safety profile.

While specific data on the direct CYP inhibition and induction by this compound is not extensively available in publicly accessible literature, studies on structurally related carboxamide-containing compounds provide insights into the potential behavior of this chemical class. For instance, investigations into other novel therapeutic agents with carboxamide moieties often include a standard panel of in vitro CYP inhibition assays. These assays typically utilize human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) against major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Similarly, CYP induction potential is commonly evaluated in cultured human hepatocytes by measuring increases in mRNA expression and enzyme activity of key CYP isoforms, such as CYP1A2 and CYP3A4, following treatment with the compound. For example, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a different pyridine carboxamide derivative, showed no significant inhibitory effects on major CYP450 enzymes and no significant induction potential on CYP1A2 and CYP3A4. nih.gov This suggests that not all pyridine carboxamides are potent modulators of CYP enzymes.

Without specific experimental data for this compound, a definitive statement on its CYP interaction profile cannot be made. Such studies would be a crucial component of its formal preclinical development program.

Table 1: Representative In Vitro CYP450 Inhibition and Induction Study Design

| Assay Type | System | CYP Isoforms Evaluated | Typical Endpoints |

| Inhibition | Human Liver Microsomes, Recombinant Human CYPs | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | IC50 (µM) |

| Induction | Cultured Primary Human Hepatocytes | CYP1A2, CYP2B6, CYP3A4 | mRNA Fold Change, Enzyme Activity Fold Change |

In Vitro Phenotypic Screening Approaches

Phenotypic screening, which involves testing compounds directly against whole organisms to identify agents that produce a desired effect, has been a cornerstone in the discovery of novel antimalarial agents.

Screening for Novel Antimalarial Agents

Phenotypic screens of large chemical libraries against the erythrocytic stages of Plasmodium falciparum have successfully identified novel chemical scaffolds with potent antimalarial activity. The broader class of cyclopropyl (B3062369) carboxamides, to which this compound belongs, was identified through such high-throughput screening efforts. nih.govnih.gov These screens typically utilize assays that measure parasite proliferation, such as the SYBR Green I-based fluorescence assay, over a 72 or 96-hour period. nih.gov

Initial hits from these screens undergo further evaluation to confirm their activity and assess their cytotoxicity against human cell lines to determine a selectivity index. Compounds from the cyclopropyl carboxamide series have demonstrated potent, nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov For example, the hit compound GSK1057714 showed IC50 values ranging from 76 to 164 nM against a panel of strains, while an optimized analog, GSK2645947, exhibited even greater potency with IC50 values between 2 and 7 nM. nih.gov While specific data for this compound is not detailed in these initial reports, the strong performance of the general chemotype highlights its potential as a starting point for antimalarial drug discovery.

Table 2: In Vitro Antiplasmodial Activity of Representative Cyclopropyl Carboxamides

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| GSK1057714 | 3D7 | ~100 | nih.gov |

| GSK1057714 | Dd2 (multidrug-resistant) | ~150 | nih.gov |

| GSK2645947 | 3D7 | ~5 | nih.gov |